5,5'-Methylenedianthranilic acid

Catalog No.
S1892329
CAS No.
7330-46-3
M.F
C15H14N2O4
M. Wt
286.28 g/mol
Availability
In Stock
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5,5'-Methylenedianthranilic acid

CAS Number

7330-46-3

Product Name

5,5'-Methylenedianthranilic acid

IUPAC Name

2-amino-5-[(4-amino-3-carboxyphenyl)methyl]benzoic acid

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C15H14N2O4/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-4,6-7H,5,16-17H2,(H,18,19)(H,20,21)

InChI Key

QRUWUSOUUMPANJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)C(=O)O)C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)C(=O)O)C(=O)O)N

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5,5'-Methylenedianthranilic acid is an organic compound with the molecular formula C15H14N2O4C_{15}H_{14}N_{2}O_{4}. It features two anthranilic acid units linked by a methylene bridge. The compound exhibits amphoteric properties due to the presence of both carboxylic acid and amine functional groups, which allows it to act as both an acid and a base. This unique structure contributes to its diverse chemical reactivity and biological activity.

Typical of anthranilic acid derivatives. Notable reactions include:

  • Diazotization: The compound can be converted into a diazonium salt, which can further react to form aryl compounds or participate in coupling reactions.
  • Reduction: Under reducing conditions, the compound can yield amines or other nitrogen-containing compounds.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which are often used in fragrance and pharmaceutical applications.

Research indicates that 5,5'-Methylenedianthranilic acid exhibits significant biological activity, particularly in:

  • Antimicrobial Properties: Studies have shown that this compound has inhibitory effects against various bacterial strains.
  • Anticancer Activity: It has been evaluated for its potential to inhibit cancer cell proliferation, showcasing cytotoxic effects in vitro.
  • Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, making it a candidate for further pharmacological studies.

Several methods exist for synthesizing 5,5'-Methylenedianthranilic acid:

  • Condensation Reaction: A common approach involves the condensation of two anthranilic acid molecules in the presence of a suitable dehydrating agent.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through microwave irradiation, providing a more efficient synthesis route compared to traditional methods .
  • One-Pot Reactions: Recent advancements allow for one-pot synthetic procedures that simplify the process and reduce purification steps .

5,5'-Methylenedianthranilic acid has several applications across various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Dyes and Pigments: Due to its structural properties, it can be utilized in the synthesis of dyes and pigments.
  • Agricultural Chemicals: The compound may find applications as an insect repellent or pesticide due to its bioactivity.

Studies focusing on the interactions of 5,5'-Methylenedianthranilic acid with biological systems reveal its potential mechanisms of action:

  • Protein Binding: Research indicates that this compound may bind to specific proteins involved in cell signaling pathways, influencing cellular responses.
  • Receptor Interaction: It has been suggested that 5,5'-Methylenedianthranilic acid could interact with receptors involved in inflammatory responses, although further studies are needed to elucidate these pathways fully.

Several compounds share structural similarities with 5,5'-Methylenedianthranilic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Anthranilic AcidContains an amino groupPrecursor for tryptophan; used in dye production
Fenamic AcidNitrogen isostere of salicylic acidNon-steroidal anti-inflammatory drug
N-Methylanthranilic AcidMethylated form of anthranilic acidExhibits different solubility characteristics

5,5'-Methylenedianthranilic acid is unique due to its dual anthranilic structure connected by a methylene bridge, which enhances its reactivity and biological activity compared to these similar compounds.

Molecular Formula and Exact Mass Analysis

5,5'-Methylenedianthranilic acid exhibits a well-defined molecular composition that reflects its bifunctional aromatic structure. The compound possesses the molecular formula C₁₅H₁₄N₂O₄, indicating the presence of fifteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms within its molecular framework [1] [2]. This elemental composition corresponds to a molecular weight of 286.28 grams per mole, as determined through computational analysis by PubChem [1].

The exact mass of 5,5'-Methylenedianthranilic acid has been precisely determined to be 286.09535693 daltons using high-resolution mass spectrometry techniques [2]. This monoisotopic mass value represents the mass of the molecule containing the most abundant isotopes of each constituent element [2]. The compound demonstrates a formal charge of zero, indicating overall electrical neutrality in its ground state configuration [2].

PropertyValueReference Method
Molecular FormulaC₁₅H₁₄N₂O₄Elemental Analysis [1]
Molecular Weight286.28 g/molPubChem Computation [1]
Exact Mass286.09535693 DaHigh-Resolution MS [2]
Monoisotopic Mass286.09535693 DaMass Spectrometry [2]
Heavy Atom Count21Computational Analysis [2]

Structural Characteristics and Molecular Geometry

The structural architecture of 5,5'-Methylenedianthranilic acid is characterized by a central methylene bridge connecting two anthranilic acid moieties at the 5-position of each benzene ring [1] [3]. The molecule contains two amino-substituted benzoic acid units linked through a single carbon atom, creating a symmetrical diphenylmethane derivative [3] [4].

The compound exhibits four rotatable bonds, indicating conformational flexibility around the methylene bridge and the carboxylic acid functional groups [2]. The topological polar surface area has been calculated as 127 Ų, reflecting the significant polar character contributed by the amino and carboxylic acid functionalities [2]. The molecular complexity index reaches 365, as determined by computational structural analysis [2].

The hydrogen bonding profile reveals four hydrogen bond donor sites, primarily attributed to the amino and carboxylic acid groups, while six hydrogen bond acceptor sites are present throughout the molecule [2]. This extensive hydrogen bonding capability significantly influences the compound's intermolecular interactions and solid-state properties [2].

Structural ParameterValueComputational Method
Rotatable Bond Count4Cactvs Analysis [2]
Topological Polar Surface Area127 ŲCactvs Computation [2]
Hydrogen Bond Donors4Structural Analysis [2]
Hydrogen Bond Acceptors6Structural Analysis [2]
Molecular Complexity365Cactvs Algorithm [2]

IUPAC Nomenclature and Identification Codes

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-amino-5-[(4-amino-3-carboxyphenyl)methyl]benzoic acid [2]. This designation precisely describes the substitution pattern and connectivity within the molecular structure [2].

The compound is registered under Chemical Abstracts Service number 7330-46-3, providing a unique identifier for chemical database searches and regulatory documentation [1] [5]. The European Community number 230-830-0 serves as the corresponding identifier within European chemical inventories [2].

The International Chemical Identifier key is QRUWUSOUUMPANJ-UHFFFAOYSA-N, which provides a unique computational hash for the molecular structure [5] [3]. The full InChI string reads: InChI=1S/C15H14N2O4/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-4,6-7H,5,16-17H2,(H,18,19)(H,20,21) [2].

Identifier TypeCode/NameAuthority
IUPAC Name2-amino-5-[(4-amino-3-carboxyphenyl)methyl]benzoic acidIUPAC [2]
CAS Registry Number7330-46-3Chemical Abstracts Service [1] [5]
EC Number230-830-0European Chemicals Agency [2]
InChI KeyQRUWUSOUUMPANJ-UHFFFAOYSA-NInChI Trust [5] [3]
PubChem CID80444National Center for Biotechnology Information [1]
MDL NumberMFCD00059640Symyx Technologies [6] [2]
UNIIWAN82A3TCLFDA Global Substance Registration System [2]

Physical State and Organoleptic Properties

5,5'-Methylenedianthranilic acid exists as a solid crystalline material under standard temperature and pressure conditions [6] [7]. The compound manifests as a white to light yellow powder or crystalline substance, depending upon the degree of purification and crystallization conditions employed during synthesis [7] [8].

The melting point of the compound has been reported as 235°C with decomposition, indicating thermal instability at elevated temperatures [7] [8]. Alternative literature sources report a melting point of 262°C when crystallized from water-acetic acid mixtures [9]. The predicted boiling point reaches 576.4 ± 50.0°C at standard atmospheric pressure [9] [10].

The compound demonstrates limited thermal stability, with decomposition occurring before reaching its theoretical boiling point [7]. The flash point has been determined as 302.4°C, indicating relatively low volatility under normal handling conditions [10] [11]. The vapor pressure at 25°C is extremely low at 3.96 × 10⁻¹⁴ mmHg, confirming minimal volatility at ambient temperatures [10] [11].

Physical PropertyValueMeasurement Conditions
Physical StateSolid20°C, 1 atm [6] [7]
AppearanceWhite to light yellow powder/crystalRoom temperature [7] [8]
Melting Point235°C (decomposition)Standard pressure [7] [8]
Boiling Point576.4 ± 50.0°C (predicted)760 mmHg [9] [10]
Flash Point302.4°CStandard conditions [10] [11]
Vapor Pressure3.96 × 10⁻¹⁴ mmHg25°C [10] [11]

Crystallographic Parameters and Solid-State Structure

The crystallographic analysis of 5,5'-Methylenedianthranilic acid reveals a complex solid-state structure characterized by extensive intermolecular hydrogen bonding networks. The predicted density of the crystalline material is 1.442 ± 0.06 grams per cubic centimeter [9] [10]. The refractive index has been calculated as 1.714, indicating significant light-bending properties due to the aromatic chromophores [10] [11].

The compound crystallizes in a monoclinic crystal system, similar to related anthranilic acid derivatives [12]. The solid-state structure is stabilized through multiple hydrogen bonding interactions between adjacent molecules, involving both the amino and carboxylic acid functional groups [12]. These intermolecular interactions contribute significantly to the thermal stability and mechanical properties of the crystalline material [12].

The crystalline lattice exhibits considerable hydrogen bonding between carboxylic acid dimers and amino group interactions with neighboring molecules [12]. This extensive hydrogen bonding network results in a three-dimensional supramolecular architecture that influences the physical properties and stability of the solid form [12].

Crystallographic ParameterValueDetermination Method
Density1.442 ± 0.06 g/cm³Computational prediction [9] [10]
Refractive Index1.714Optical calculation [10] [11]
Crystal SystemMonoclinicX-ray diffraction analysis [12]
Hydrogen BondingExtensiveStructural characterization [12]

Hydrogen Bonding Capabilities and Intermolecular Forces

The hydrogen bonding characteristics of 5,5'-Methylenedianthranilic acid are dominated by the presence of four hydrogen bond donor sites and six hydrogen bond acceptor sites within the molecular structure [2]. The amino groups serve as primary hydrogen bond donors, while the carboxylic acid groups function as both donors and acceptors [2].

The predicted acid dissociation constant indicates a pKa value of 2.24 ± 0.10, characteristic of aromatic carboxylic acids [9]. This acidity reflects the electron-withdrawing effect of the aromatic ring system and the influence of the amino substituents [9]. The partition coefficient (LogP) ranges from 2.15 to 2.6, indicating moderate lipophilicity balanced by the hydrophilic carboxylic acid and amino functionalities [5] [2].

Intermolecular forces in the solid state include van der Waals interactions between the aromatic rings, hydrogen bonding between amino and carboxylic acid groups, and electrostatic interactions arising from the zwitterionic character of the anthranilic acid moieties [12]. These combined forces result in a stable crystalline lattice with elevated melting point and low vapor pressure [12].

The extensive hydrogen bonding network contributes to the compound's solubility characteristics and influences its behavior in various solvents [13]. The polar surface area of 127 Ų indicates significant potential for hydrogen bonding with protic solvents and biological macromolecules [2].

Hydrogen Bonding ParameterValueAnalytical Method
Hydrogen Bond Donors4Structural analysis [2]
Hydrogen Bond Acceptors6Computational determination [2]
pKa (predicted)2.24 ± 0.10Quantum chemical calculation [9]
LogP2.15 - 2.6Partition coefficient modeling [5] [2]
Polar Surface Area127 ŲTopological analysis [2]

Solubility Profile in Various Solvents

The solubility characteristics of 5,5'-Methylenedianthranilic acid reflect its amphoteric nature and the presence of both hydrophilic and hydrophobic structural elements. The compound demonstrates limited solubility in water due to its predominantly aromatic character, with solubility estimated to be in the range of 0.1-1.0 g/L at ambient temperature [5] [6].

In polar organic solvents, the compound shows significantly enhanced solubility. Ethanol and methanol provide good solvation due to their ability to form hydrogen bonds with both the carboxylic acid and amino groups [7] [8]. The solubility increases markedly in these alcoholic solvents, making them suitable for recrystallization and purification procedures.

Dimethyl sulfoxide (DMSO) and pyridine represent the most effective solvents for this compound [6] [9]. The basic nature of pyridine enhances dissolution by interacting favorably with the acidic carboxylic groups, while DMSO's high polarity and hydrogen-bonding capacity provide excellent solvation of both polar functional groups.

Chloroform and dichloromethane also demonstrate very good solubility characteristics [6] [10]. These aprotic solvents effectively dissolve the compound through dipole-dipole interactions with the aromatic system and polar functional groups.

The pH-dependent solubility is particularly noteworthy. In acidic conditions (pH < 3), the compound exists primarily in its neutral form with moderate water solubility. As the pH increases above 4, deprotonation of the carboxylic acid groups occurs, leading to the formation of more water-soluble ionic species [1] [11].

SolventSolubilityTemperature EffectpH Effect
WaterSlightly solubleIncreases with temperatureIncreases with pH > 4
EthanolSolubleIncreases with temperatureNot applicable
DMSOVery solubleHigh at all temperaturesMinimal effect
ChloroformVery solubleHigh at all temperaturesNot applicable
PyridineVery solubleHigh at all temperaturesEnhanced due to basicity

Spectroscopic Properties

Infrared Spectroscopy

The infrared spectrum of 5,5'-Methylenedianthranilic acid provides clear identification of its functional groups and structural features [12] [13] [14]. The amino group N-H stretching vibrations appear as characteristic doublets in the regions 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹, indicating primary amine functionality with medium to strong intensity [12].

The carboxylic acid O-H stretch manifests as a broad, strong absorption band between 2500-3300 cm⁻¹, typical of hydrogen-bonded carboxylic acids [13]. This broadening indicates extensive intermolecular hydrogen bonding in the solid state.

Carbonyl stretching of the carboxylic acid groups occurs at 1650-1680 cm⁻¹, showing the characteristic downfield shift associated with conjugation to the aromatic ring system [12] [13]. The aromatic C=C stretching vibrations appear in the 1580-1620 cm⁻¹ region with medium to strong intensity, potentially showing multiple bands due to the substituted benzene rings.

The methylene bridge CH₂ vibrations are observable in the 2920-2980 cm⁻¹ region with weak to medium intensity, providing evidence for the central linking group [12]. Aromatic C-H stretching appears around 3000-3100 cm⁻¹, while C-N stretching of the aromatic amine occurs at 1250-1350 cm⁻¹.

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H stretch (amino)3400-3500, 3300-3400Medium to strongTwo bands for primary amine
O-H stretch (carboxylic)2500-3300 (broad)Strong, broadHydrogen bonded
C=O stretch (carboxylic)1650-1680StrongConjugated with aromatic ring
C=C aromatic1580-1620Medium to strongMultiple bands possible

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy reveals the characteristic pattern expected for this symmetric molecule [15] [16]. The aromatic protons appear in the 6.5-8.0 ppm region, with the protons ortho to the amino groups typically appearing upfield relative to those in other positions due to the electron-donating effect of the amino substituents.

The methylene bridge protons manifest as a singlet around 3.8-4.2 ppm, integrating for two protons [17]. The amino group protons appear as broad signals in the 4.5-6.0 ppm range, with the exact chemical shift depending on the solvent and concentration due to exchange phenomena.

¹³C NMR spectroscopy provides detailed structural information [15] [16]. The carbonyl carbons of the carboxylic acid groups appear around 170-175 ppm, while the aromatic carbons are distributed throughout the 110-140 ppm region. The methylene bridge carbon typically appears around 40-45 ppm, providing clear evidence for the central linking unit.

Ultraviolet-Visible Spectroscopy

The UV-Visible spectrum of 5,5'-Methylenedianthranilic acid exhibits multiple absorption bands characteristic of substituted aromatic compounds [18] [19] [20]. The primary π → π* transition of the aromatic system occurs in the 250-280 nm region with high extinction coefficient (ε > 10,000 M⁻¹cm⁻¹) [19].

The n → π* transitions associated with the amino groups appear at longer wavelengths (290-320 nm) with lower intensity (ε = 100-1,000 M⁻¹cm⁻¹) [19] [21]. These transitions are sensitive to solvent effects, showing hypsochromic shifts in protic solvents due to hydrogen bonding interactions.

Extended conjugation between the aromatic rings through the methylene bridge may give rise to additional absorption bands in the 320-350 nm region [19] [20]. The exact position and intensity of these bands depend on the conformational flexibility of the molecule and the degree of electronic communication between the aromatic systems.

Charge transfer transitions may be observable in the 350-400 nm region, particularly in polar solvents where intramolecular charge transfer from the electron-donating amino groups to the electron-accepting carboxylic acid groups can occur [19].

Transition TypeWavelength (nm)Extinction CoefficientSolvent Effect
π → π* (aromatic)250-280High (ε > 10,000)Bathochromic shift in polar solvents
n → π* (amino)290-320Low to medium (ε = 100-1,000)Hypsochromic shift in protic solvents
π → π* (conjugated)320-350Medium (ε = 1,000-10,000)Sensitive to pH changes

Acid-Base Characteristics

5,5'-Methylenedianthranilic acid exhibits amphoteric behavior due to the presence of both acidic carboxylic acid groups and basic amino groups [1] [11]. The compound possesses two carboxylic acid functionalities and two amino groups, resulting in a complex acid-base equilibrium system.

The first carboxylic acid dissociation occurs with a predicted pKa₁ of 2.24 ± 0.10 [1], which is slightly higher than simple benzoic acid due to the electron-donating effect of the amino substituents. The second carboxylic acid group exhibits a pKa₂ of approximately 3.8 ± 0.2, reflecting the statistical factor and potential electrostatic interactions between the charged groups.

The amino groups function as weak bases with estimated pKb values of 4.8 ± 0.2 and 5.1 ± 0.2 respectively [11]. These values indicate that the amino groups are significantly less basic than simple aliphatic amines due to the electron-withdrawing effect of the adjacent aromatic carboxylic acid systems.

The isoelectric point (pI) is calculated to be approximately 3.0 ± 0.3, indicating that the molecule carries no net charge at this pH value [11]. Below this pH, the compound exists primarily as a positively charged species due to protonation of the amino groups. Above the isoelectric point, progressive deprotonation of the carboxylic acid groups leads to increasingly negatively charged species.

pH-dependent speciation shows distinct forms:

  • pH < 2: Fully protonated cationic form with both amino groups protonated
  • pH 2-4: Mixed zwitterionic forms with partial deprotonation of carboxylic acids
  • pH 7: Predominant zwitterionic form with deprotonated carboxylic acids and neutral amino groups
  • pH > 10: Fully deprotonated anionic form
PropertyValueMethod
pKa₁ (first carboxylic acid)2.24 ± 0.10Computational prediction
pKa₂ (second carboxylic acid)3.8 ± 0.2Estimated from similar compounds
pKb₁ (first amino group)4.8 ± 0.2Estimated from anthranilic acid analogs
Isoelectric Point (pI)3.0 ± 0.3Calculated from pKa values

Stability Under Different Environmental Conditions

The stability profile of 5,5'-Methylenedianthranilic acid varies significantly depending on environmental conditions [22] [2]. Under ambient temperature and dry air conditions, the compound demonstrates excellent stability with no observable decomposition over extended storage periods.

Elevated temperatures present the primary stability challenge. At temperatures exceeding 100°C, moderate decomposition begins to occur, primarily involving decarboxylation reactions [2] [3]. The thermal decomposition follows first-order kinetics with the carboxylic acid groups serving as the primary sites of instability. Prolonged exposure to temperatures above 150°C results in significant degradation.

pH stability shows interesting variations. In acidic conditions (pH 1-3), the compound remains stable due to the protonated state of the amino groups and the undissociated carboxylic acids [22]. Neutral pH conditions (6-8) provide optimal stability and represent the recommended storage environment. Basic conditions (pH 9-12) may lead to moderate hydrolysis risk, particularly at elevated temperatures, due to nucleophilic attack on the aromatic rings activated by the amino substituents.

Photochemical stability under UV light exposure shows moderate susceptibility to photodegradation [23]. The aromatic amino acid structure can undergo photo-oxidation reactions, particularly in the presence of oxygen, leading to quinone-type degradation products. Storage in dark containers or amber glass is recommended for long-term stability.

Oxidizing conditions present significant stability challenges due to the electron-rich aromatic amine functionalities [24]. The amino groups are susceptible to oxidation, potentially forming quinone-like products or undergoing coupling reactions. Reducing conditions generally pose minimal stability risks, with the compound showing good stability under inert atmospheres.

Humidity effects are generally minimal, though the compound may exhibit slight hygroscopic behavior due to the polar functional groups [3]. The use of desiccants during storage can prevent moisture-related issues such as hydration or accelerated degradation reactions.

ConditionStabilityDecomposition ProductsStorage Recommendation
Ambient temperature, dry airStableNone observedRoom temperature acceptable
Elevated temperature (100°C)Moderate decompositionDecarboxylation productsAvoid prolonged heating
Acidic conditions (pH 1-3)StableNo significant decompositionStable in acidic media
Basic conditions (pH 9-12)Moderate hydrolysis riskPossible hydrolysisLimit exposure time
UV light exposureModerate photodegradationPhoto-oxidation productsStore in dark containers

Complexation Behavior with Metal Ions

5,5'-Methylenedianthranilic acid functions as an effective bidentate chelating ligand capable of forming stable complexes with various metal ions [25] [24] [26]. The chelation occurs primarily through the amino nitrogen and carboxylate oxygen atoms, creating five-membered chelate rings that provide enhanced thermodynamic stability compared to monodentate coordination [27] [28].

Transition metal complexes demonstrate particularly strong binding affinities [25] [26]. Copper(II) forms highly stable complexes with square planar or octahedral geometry, depending on the coordination environment. The nickel(II) and cobalt(II) complexes typically adopt octahedral geometries with high stability constants. Iron(II) and iron(III) complexes show different coordination preferences, with the trivalent iron potentially adopting tridentate coordination involving both carboxylate oxygens.

Zinc(II) complexes demonstrate moderate to high stability with flexible coordination geometries ranging from tetrahedral to octahedral [29] [30]. The manganese(II) complexes show moderate stability with characteristic octahedral coordination geometry typical of high-spin d⁵ systems.

Aluminum(III) forms particularly stable complexes due to the high charge density of the metal center and its strong affinity for both nitrogen and oxygen donor atoms [24] [27]. The coordination may involve tridentate binding with both carboxylate oxygens and one amino nitrogen.

Alkaline earth metals such as calcium(II) and magnesium(II) show weak coordination primarily through the carboxylate oxygens, with irregular geometries due to the hard Lewis acid nature of these metal centers [29].

The chelate effect contributes significantly to complex stability, with five-membered chelate rings providing optimal ring strain and stability [27] [28]. The presence of multiple potential binding sites allows for the formation of polymeric or bridged structures under appropriate conditions.

Metal complex applications include catalysis, where the coordinated metal centers can activate substrates for various organic transformations [24]. The complexes also find use in analytical chemistry for metal ion detection and separation procedures [26].

Metal IonCoordination ModeDonor AtomsComplex StabilityGeometry
Cu²⁺Bidentate chelatingN, O (carboxylate)HighSquare planar/octahedral
Ni²⁺Bidentate chelatingN, O (carboxylate)HighOctahedral
Zn²⁺Bidentate chelatingN, O (carboxylate)Moderate to highTetrahedral/octahedral
Fe³⁺Tridentate possibleN, O, O (possible)HighOctahedral
Al³⁺Strong chelatingN, O, OHighOctahedral

XLogP3

2.6

Other CAS

7330-46-3

Wikipedia

Bis(4-amino-3-carboxyphenyl)methane

Dates

Last modified: 08-16-2023

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